2,3',4,6-Tetrachlorodiphenyl ether
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Overview
Description
2,3’,4,6-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O. It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxic effects and environmental persistence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 2,3’,4,6-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods
Industrial production methods for ethers often involve the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
Chemical Reactions Analysis
Types of Reactions
2,3’,4,6-Tetrachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like HBr or HI for cleavage reactions. The conditions for these reactions typically involve high temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, the cleavage of ethers by strong acids typically produces alcohols and alkyl halides .
Scientific Research Applications
2,3’,4,6-Tetrachlorodiphenyl ether has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential toxic effects and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3’,4,6-Tetrachlorodiphenyl ether involves its interaction with molecular targets and pathways in biological systems. It is known to interact with the aryl hydrocarbon receptor (AhR), which mediates its toxic effects. The binding of the compound to AhR leads to the activation of various downstream signaling pathways, resulting in changes in gene expression and cellular function .
Comparison with Similar Compounds
2,3’,4,6-Tetrachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and polychlorinated biphenyls. Some similar compounds include:
- 2,4,4’,6-Tetrachlorodiphenyl ether
- 2,4,4’,5-Tetrachlorodiphenyl ether
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,4,6-Trichlorophenol
- Pentachlorophenol
These compounds share similar structural features and toxicological properties but differ in their specific chemical and physical characteristics.
Properties
CAS No. |
727738-55-8 |
---|---|
Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,3,5-trichloro-2-(3-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H |
InChI Key |
AVSRXQFGVHEINV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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